Cas no 2764008-87-7 (rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid)

Technical Introduction: rac-(2R,3R)-3-(Acetamidomethyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring both acetamidomethyl and carboxylic acid functional groups. Its stereochemistry at the 2- and 3-positions makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. The presence of the acetamidomethyl group enhances its utility in peptide mimetics and bioactive molecule design, while the carboxylic acid moiety allows for further functionalization. This compound is often employed in asymmetric synthesis and medicinal chemistry research due to its structural versatility and potential as a building block for heterocyclic frameworks. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid structure
2764008-87-7 structure
Product Name:rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
CAS No:2764008-87-7
MF:C9H16N2O3
MW:200.234942436218
CID:5559260
PubChem ID:165995928
Update Time:2025-08-03

rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2764008-87-7
    • EN300-37343388
    • rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
    • Inchi: 1S/C9H16N2O3/c1-6(12)11-5-7-3-2-4-10-8(7)9(13)14/h7-8,10H,2-5H2,1H3,(H,11,12)(H,13,14)/t7-,8-/m0/s1
    • InChI Key: JKBYBLXJFMFACW-YUMQZZPRSA-N
    • SMILES: OC([C@@H]1[C@H](CNC(C)=O)CCCN1)=O

Computed Properties

  • Exact Mass: 200.11609238g/mol
  • Monoisotopic Mass: 200.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.8
  • Topological Polar Surface Area: 78.4Ų

rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37343388-0.05g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
0.05g
$1212.0 2023-07-06
Enamine
EN300-37343388-0.1g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
0.1g
$1269.0 2023-07-06
Enamine
EN300-37343388-0.25g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
0.25g
$1328.0 2023-07-06
Enamine
EN300-37343388-0.5g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
0.5g
$1385.0 2023-07-06
Enamine
EN300-37343388-1.0g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
1.0g
$1442.0 2023-07-06
Enamine
EN300-37343388-2.5g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
2.5g
$2828.0 2023-07-06
Enamine
EN300-37343388-5.0g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
5.0g
$4184.0 2023-07-06
Enamine
EN300-37343388-10.0g
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
2764008-87-7
10.0g
$6205.0 2023-07-06

Additional information on rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid

Introduction to Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic Acid (CAS No. 2764008-87-7)

Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its complex stereochemical configuration and unique functional groups. This compound, identified by the CAS number 2764008-87-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a piperidine ring and an acetamidomethyl substituent makes it a versatile scaffold for designing novel therapeutic agents.

The stereochemistry of Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid plays a crucial role in determining its biological activity. The specific arrangement of the chiral centers at the 2R and 3R positions contributes to its distinct chemical properties, which are highly valued in the design of enantiomerically pure drugs. This stereochemical precision is essential for ensuring optimal pharmacological efficacy and minimizing unwanted side effects.

In recent years, there has been growing interest in the development of piperidine-based derivatives as pharmacophores in drug discovery. Piperidine scaffolds are known for their ability to enhance drug-like properties such as solubility, metabolic stability, and binding affinity to biological targets. The compound Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid exemplifies this trend, offering a promising platform for further chemical modifications and biological evaluations.

One of the most compelling aspects of Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid is its potential utility in the synthesis of neuroactive compounds. The piperidine ring is a common motif in many central nervous system (CNS) drugs, including antidepressants, antipsychotics, and anxiolytics. The unique substitution pattern of this compound suggests that it may exhibit properties relevant to these therapeutic areas. Current research is exploring its role in developing novel treatments for neurological disorders.

The acetamidomethyl group attached to the piperidine ring introduces additional functionality that can be exploited for medicinal chemistry purposes. This group can serve as a handle for further derivatization, allowing chemists to modify the compound's properties as needed. For instance, it can be used to introduce polar or hydrophilic groups, which can improve solubility or target specificity. Such modifications are critical for optimizing drug candidates for clinical use.

Recent studies have highlighted the importance of stereocontrolled synthesis in developing effective pharmaceuticals. Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid represents a case where precise stereochemical control is essential. Advances in synthetic methodologies have enabled the efficient preparation of this compound with high enantiopurity, which is crucial for its intended applications. These methodologies often involve asymmetric catalysis or chiral auxiliary-assisted reactions, ensuring that the desired stereochemical configuration is achieved.

The compound's potential extends beyond CNS drugs; it has also shown promise in other therapeutic areas. For example, its structural features make it a candidate for developing antiviral and antibacterial agents. The piperidine scaffold can interact with biological targets in ways that inhibit pathogenic activity. By leveraging the unique properties of Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid, researchers aim to identify new leads for treating infectious diseases.

In conclusion, Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid (CAS No. 2764008-87-7) is a versatile and highly interesting compound with significant potential in pharmaceutical research. Its complex stereochemistry and functional groups make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.